An In-depth Technical Guide to the Thermodynamic Properties of 4-Cyclohexyl-4-hydroxycyclohexanone
An In-depth Technical Guide to the Thermodynamic Properties of 4-Cyclohexyl-4-hydroxycyclohexanone
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 4-Cyclohexyl-4-hydroxycyclohexanone, a molecule of significant interest in organic synthesis and drug development. While direct experimental data for this specific compound is limited, this guide synthesizes information from structurally related molecules, theoretical principles, and established analytical techniques to offer a robust framework for its characterization. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical methodologies for the thermodynamic evaluation of this and similar compounds.
Introduction: The Significance of Substituted Cyclohexanones
Cyclohexanone and its derivatives are fundamental building blocks in organic chemistry, serving as versatile intermediates in the synthesis of a wide range of complex molecules.[1] Their utility is particularly pronounced in the pharmaceutical industry, where the cyclohexanone scaffold is a common feature in various therapeutic agents.[1][2][3] The introduction of substituents, such as hydroxyl and cyclohexyl groups, to the cyclohexanone ring dramatically influences the molecule's stereochemistry, reactivity, and intermolecular interactions. These modifications, in turn, dictate the material's bulk properties, including its thermodynamic behavior.
4-Cyclohexyl-4-hydroxycyclohexanone, the subject of this guide, combines the structural features of a cyclic ketone, a tertiary alcohol, and a bulky non-polar cyclohexyl group. This unique combination makes it a valuable synthon for creating intricate molecular architectures.[4] Understanding the thermodynamic properties of this molecule is crucial for its practical application, from predicting its phase behavior during synthesis and purification to understanding its interaction with biological targets in drug discovery.
dot
Caption: Interplay of structural features and applications.
Synthesis and Solid-State Characterization
The synthesis of 4-Cyclohexyl-4-hydroxycyclohexanone can be conceptually approached through the nucleophilic addition of a cyclohexyl Grignard or organolithium reagent to 1,4-cyclohexanedione. While specific literature on this exact synthesis is sparse, general methods for the synthesis of 4-hydroxycyclohexanone and its derivatives are well-documented.[5][6][7]
A plausible synthetic route is outlined below:
dot
Caption: Proposed synthetic pathway.
The solid-state properties of 4-Cyclohexyl-4-hydroxycyclohexanone, including its crystal structure and polymorphism, are critical for understanding its thermodynamic behavior. The presence of a hydroxyl group allows for the formation of hydrogen bonds, which can lead to the formation of well-defined crystalline structures. The bulky cyclohexyl group will influence the packing of the molecules in the crystal lattice. X-ray diffraction (XRD) would be the definitive technique for determining the crystal structure.
Experimental Determination of Thermodynamic Properties
The primary experimental techniques for characterizing the thermodynamic properties of organic compounds are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[8]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] This technique is invaluable for determining transition temperatures and enthalpies.[8][10]
Table 1: Expected Thermodynamic Transitions for 4-Cyclohexyl-4-hydroxycyclohexanone
| Thermodynamic Event | Expected Temperature Range | Enthalpy Change | Information Gained |
| Glass Transition (Tg) | Below melting point | Change in heat capacity | Amorphous content characterization |
| Crystallization (Tc) | Above Tg, below Tm | Exothermic | Tendency to crystallize from amorphous state |
| Melting (Tm) | Compound specific | Endothermic (Enthalpy of Fusion, ΔHfus) | Purity and crystalline structure |
| Decomposition | High temperatures | Exothermic/Endothermic | Thermal stability limit |
-
Sample Preparation: Accurately weigh 3-5 mg of 4-Cyclohexyl-4-hydroxycyclohexanone into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Hold at 200 °C for 2 minutes to erase thermal history.
-
Cool the sample to -50 °C at a rate of 10 °C/min.
-
Hold at -50 °C for 2 minutes.
-
Ramp the temperature to 250 °C at a rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting heat flow versus temperature curve to identify and quantify thermal events.
dot
Caption: DSC experimental workflow.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[11] It is primarily used to determine the thermal stability and decomposition profile of a material.[12][13]
-
Sample Preparation: Accurately weigh 5-10 mg of 4-Cyclohexyl-4-hydroxycyclohexanone into a ceramic TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature to 600 °C at a rate of 10 °C/min under a nitrogen or air atmosphere.
-
-
Data Analysis: Analyze the resulting mass versus temperature curve to determine the onset of decomposition and identify any mass loss events.
Computational Modeling of Thermodynamic Properties
In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules.[14] Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate properties like the gas-phase enthalpy of formation.[15]
The general workflow for computational thermochemistry is as follows:
dot
Caption: Computational thermochemistry workflow.
By performing these calculations, it is possible to estimate key thermodynamic parameters:
-
Standard Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
-
Standard Molar Entropy (S°): The entropy content of one mole of the substance under standard conditions.
-
Gibbs Free Energy of Formation (ΔfG°): A measure of the spontaneity of the formation of the compound from its elements.
For 4-Cyclohexyl-4-hydroxycyclohexanone, computational studies would need to consider the different possible conformations of the cyclohexyl and cyclohexanone rings to identify the most stable geometry.
Data Summary and Comparative Analysis
Table 2: Comparison of Thermodynamic Data for Related Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Enthalpy of Vaporization (kJ/mol) |
| Cyclohexanone | 98.14 | -47 | 155.6 | 44.5 |
| 4-Hydroxycyclohexanone | 114.14 | -1[5] | 256[5] | N/A |
| 2-(1'-Hydroxycyclohexyl)cyclohexanone | 196.28 | 35.1 | N/A | 70.3 (sublimation)[16] |
| 4-Cyclohexyl-4-hydroxycyclohexanone (Estimated) | 196.28 | Higher than 4-hydroxycyclohexanone | Higher than 4-hydroxycyclohexanone | Higher than cyclohexanone |
The presence of the bulky cyclohexyl group and the hydroxyl group in 4-Cyclohexyl-4-hydroxycyclohexanone is expected to increase its molecular weight and intermolecular forces (hydrogen bonding and van der Waals interactions), leading to a higher melting point, boiling point, and enthalpy of vaporization compared to cyclohexanone and 4-hydroxycyclohexanone.
Conclusion
This technical guide has provided a comprehensive framework for understanding and evaluating the thermodynamic properties of 4-Cyclohexyl-4-hydroxycyclohexanone. While experimental data for this specific molecule remains to be fully elucidated, the principles and methodologies outlined here, based on analogous compounds and computational chemistry, offer a solid foundation for its characterization. A thorough understanding of its thermodynamic behavior is paramount for its successful application in the synthesis of novel chemical entities with potential applications in the pharmaceutical and materials science industries. Further experimental investigation is warranted to validate the estimated properties and to fully unlock the potential of this versatile molecule.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 7). The Role of Cyclohexanone in Pharmaceutical Synthesis and Industry. Retrieved from [Link]
-
Vertec BioSolvents. (2022, May 2). What is Cyclohexanone Used For? Retrieved from [Link]
-
ACS Publications. (2000, July 14). Symmetrical Ketone/n-Alkane Systems. 1. Phase Diagrams from DSC. Retrieved from [Link]
-
Mettler Toledo. (2018, June 27). Thermal Analysis of Organic Compounds. Retrieved from [Link]
-
Taylor & Francis Online. (2025, April 10). Extending the SAFT-γ Mie group-contribution approach to model cyclic ketones: application to monoterpenoids. Retrieved from [Link]
-
Wikipedia. Thermogravimetric analysis. Retrieved from [Link]
-
ACS Publications. (2002). Thermodynamic Properties and Ideal-Gas Enthalpies of Formation for Cyclohexene, Phthalan (2,5-Dihydrobenzo-3,4-furan), Isoxazole, Octylamine, Dioctylamine, Trioctylamine, Phenyl Isocyanate, and 1,4,5,6-Tetrahydropyrimidine. Journal of Chemical & Engineering Data, 47(4), 725-739. Retrieved from [Link]
-
European Journal of Pharmaceutical and Medical Research. SYNTHESIS AND CHARACTERIZATION AND BIOLOGICAL STUDY OF SOME CYCLOHEXENONE DERIVATAVES FROM 2-ACETYL PYROL. Retrieved from [Link]
-
MDPI. (2023, January 10). Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs. Retrieved from [Link]
-
C&EN. (2026, February 19). Beyond the Ring: Cyclohexanone's Surprising Role in Building Complex Molecules. Retrieved from [Link]
-
Wisconsin Centers for Nanoscale Technology. Thermogravimetric Analysis. Retrieved from [Link]
-
Scientific.Net. Investigation of the Crystallization of Polyetherketones by the Differential Scanning Calorimetry Method. Retrieved from [Link]
-
ResearchGate. (2016, February 24). Thermodynamics of 2-(1'-Hydroxycyclohexyl)cyclohexanone: Vaporization, Sublimation, and the Ideal Gas State Thermodynamic Properties. Retrieved from [Link]
-
ResearchGate. (2023, January 4). Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs. Retrieved from [Link]
-
Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]
-
PMC. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Retrieved from [Link]
-
ACS Publications. The Thermodynamic Properties and Molecular Structure of Cyclohexane, Methylcyclohexane, Ethylcyclohexane and the Seven Dimethylcyclohexanes1. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. Temperature modulated DSC and DSC studies on the origin of double melting peaks in poly(ether ether ketone). Retrieved from [Link]
-
TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
- Google Patents. (1999). Process for preparing substituted cyclohexanones.
-
Wikipedia. Differential scanning calorimetry. Retrieved from [Link]
-
R Discovery. Heats of Mixing for Binary Mixtures. The Energy of Hydrogen Bonding between Alcohol and Ketone Molecules. Retrieved from [Link]
-
Home Sunshine Pharma. 4-Hydroxycyclohexanone CAS 13482-22-9. Retrieved from [Link]
-
RSC Publishing. Low temperature (550–700 K) oxidation pathways of cyclic ketones: dominance of HO2-elimination channels yielding conjugated cyclic coproducts. Retrieved from [Link]
-
ResearchGate. Thermogravimetric (TG) and differential scanning calorimetry DSC plot.... Retrieved from [Link]
-
ResearchGate. Cyclic Ketones as Future Fuels: Reactivity with OH Radicals. Retrieved from [Link]
-
ResearchGate. 05/3056 Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. Retrieved from [Link]
-
Semantic Scholar. Heat capacity and standard thermodynamic functions of three ketohexoses in monosaccharides including rare sugars: D-fructose, D-psicose, and D-tagatose. Retrieved from [Link]
-
ACS Publications. (2025, September 3). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. The Journal of Organic Chemistry. Retrieved from [Link]
-
Oxford Academic. (2006, March 27). Heats of Mixing for Binary Mixtures. The Energy of Hydrogen Bonding between Alcohol and Ketone Molecules. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
PubChemLite. 4-hydroxycyclohexanone (C6H10O2). Retrieved from [Link]
-
ACS Publications. The Heat Capacity and Entropy, Heats of Transition, Fusion and Vaporization and the Vapor Pressures of Cyclohexane. The Vibrational Frequencies of Alicyclic Ring Systems1. Journal of the American Chemical Society. Retrieved from [Link]
-
NIH PubChem. 4-Hydroxycyclohexanone | C6H10O2 | CID 543706. Retrieved from [Link]
-
RSC Publishing. (2023, March 29). Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440. Retrieved from [Link]
-
Shandong Benrite New Chemical Materials Co., Ltd. 4-HYDROXYCYCLOHEXANONE - CAS:13482-22-9. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. What is Cyclohexanone Used For? | Vertec BioSolvents [vertecbiosolvents.com]
- 4. Beyond the Ring: Cyclohexanone's Surprising Role in Building Complex Molecules - Oreate AI Blog [oreateai.com]
- 5. 4-HYDROXYCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Hydroxycyclohexanone CAS 13482-22-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. 4-HYDROXYCYCLOHEXANONE | 13482-22-9 [chemicalbook.com]
- 8. azom.com [azom.com]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 12. Thermogravimetric Analysis – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]
- 13. torontech.com [torontech.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
